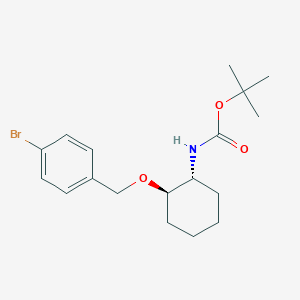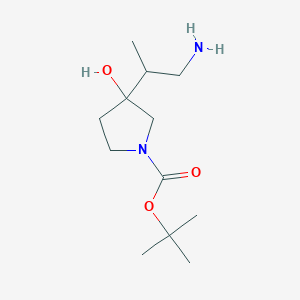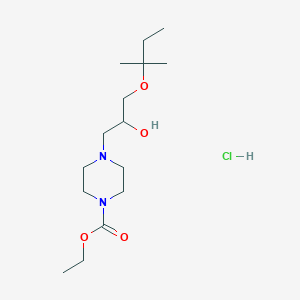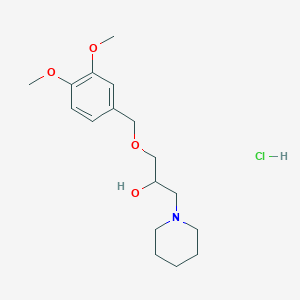![molecular formula C17H22FN3O3S B2564803 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]methanesulfonamide CAS No. 877648-24-3](/img/structure/B2564803.png)
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]methanesulfonamide” is a chemical compound with the molecular formula C17H22FN3O3S . Its average mass is 367.438 Da and its monoisotopic mass is 367.136597 Da .
Synthesis Analysis
The synthesis of such compounds often involves complex procedures. For instance, a study on the synthesis of a similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), involved screening a series of FPMINT analogues . Another study focused on the recent methods for the synthesis of piperazine derivatives .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H22FN3O3S . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 501.7±60.0 °C at 760 mmHg, vapour pressure of 0.0±1.3 mmHg at 25°C, and enthalpy of vaporization of 77.1±3.0 kJ/mol . It also has a flash point of 257.2±32.9 °C, index of refraction of 1.587, molar refractivity of 94.6±0.4 cm3, and a polar surface area of 74 Å2 .Wissenschaftliche Forschungsanwendungen
Genetic Effects of Ethyl Methanesulfonates
Ethyl methanesulfonate (EMS) is a monofunctional ethylating agent noted for its mutagenic properties across various genetic test systems, including viruses and mammals. It has also been shown to be carcinogenic in mammals. Alkylation by EMS occurs via a mixed SN1/SN2 reaction mechanism, predominantly affecting DNA at nitrogen positions in the bases and leading to significant levels of alkylation at oxygens, such as the O6 of guanine. The genetic implications of EMS, including its capacity to produce both GC to AT and AT to GC transition mutations, base-pair insertions or deletions, and chromosome breakage, underscore its complex interactions with cellular DNA (G. Sega, 1984).
Piperazine Derivatives in Therapeutics
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design due to its presence in many well-known drugs with diverse therapeutic applications. Modifications in the piperazine nucleus have been shown to impact the medicinal potential of resultant molecules significantly. This review highlights the versatility of piperazine-based molecules in treating various diseases, suggesting that modifications on the piperazine ring could dramatically affect the pharmacokinetic and pharmacodynamic factors of resulting compounds (A. Rathi et al., 2016).
Nanofiltration Membranes with Piperazine-Based Polyamide Films
Recent advancements in nanofiltration (NF) membranes, particularly those featuring a crumpled polyamide layer with a piperazine (PIP) base, have shown promising results in water permeance, selectivity, and antifouling performance. These membranes are poised for environmental applications such as water softening and purification, wastewater treatment, and water reuse. The review provides a comprehensive understanding of the mechanisms, performances, and potential environmental applications of these innovative NF membranes (Senlin Shao et al., 2022).
Methane Resource Utilization by Methanotrophs
Methanotrophs, bacteria that use methane as their sole carbon source, offer a range of biotechnological applications, from generating single-cell protein and biopolymers to lipids for biodiesel and health supplements, using methane. This review explores the potential of methanotrophs in generating value while utilizing methane, a low solubility gas, as a carbon source, highlighting the biotechnological promises and challenges of methane utilization (P. Strong et al., 2015).
Microbial Degradation of Polyfluoroalkyl Chemicals
This review discusses the environmental biodegradability of polyfluoroalkyl chemicals, focusing on microbial degradation pathways and their impact on transforming these chemicals into perfluoroalkyl acids. Understanding the degradation pathways and half-lives of these chemicals is crucial for evaluating their environmental fate and effects, highlighting the importance of further research in this area (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3S/c1-25(22,23)19-13-16(17-3-2-12-24-17)21-10-8-20(9-11-21)15-6-4-14(18)5-7-15/h2-7,12,16,19H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQBRKAWIQURCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2564723.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2564724.png)


![2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2564730.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2564732.png)



![[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2564739.png)

![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)